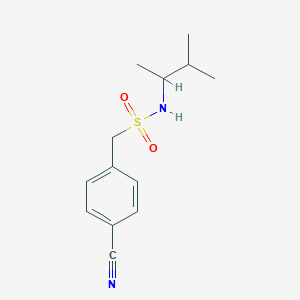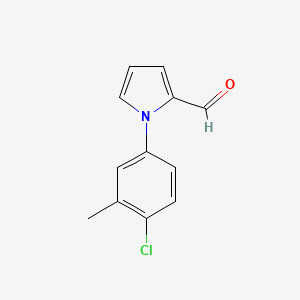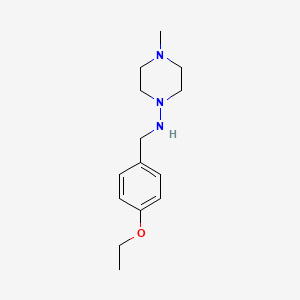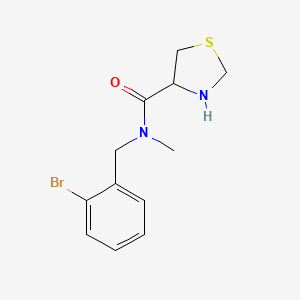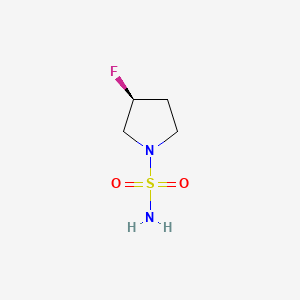
(S)-3-Fluoropyrrolidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Fluoropyrrolidine-1-sulfonamide is a chiral organofluorine compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of both fluorine and sulfonamide groups in its structure imparts distinct reactivity and biological activity, making it a valuable compound in medicinal chemistry and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Fluoropyrrolidine-1-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-3-Fluoropyrrolidine.
Sulfonamide Formation: The fluoropyrrolidine is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Fluoropyrrolidine-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.
Applications De Recherche Scientifique
(S)-3-Fluoropyrrolidine-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors.
Biological Studies: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The unique properties of the compound make it useful in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of (S)-3-Fluoropyrrolidine-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Chloropyrrolidine-1-sulfonamide: Similar structure but with a chlorine atom instead of fluorine.
(S)-3-Bromopyrrolidine-1-sulfonamide: Contains a bromine atom instead of fluorine.
(S)-3-Methylpyrrolidine-1-sulfonamide: Has a methyl group instead of a halogen.
Uniqueness
(S)-3-Fluoropyrrolidine-1-sulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This can enhance the compound’s reactivity and biological activity compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C4H9FN2O2S |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
(3S)-3-fluoropyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C4H9FN2O2S/c5-4-1-2-7(3-4)10(6,8)9/h4H,1-3H2,(H2,6,8,9)/t4-/m0/s1 |
Clé InChI |
XNJILALDEXTJCJ-BYPYZUCNSA-N |
SMILES isomérique |
C1CN(C[C@H]1F)S(=O)(=O)N |
SMILES canonique |
C1CN(CC1F)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


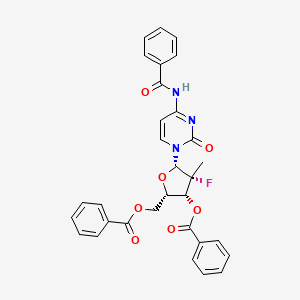
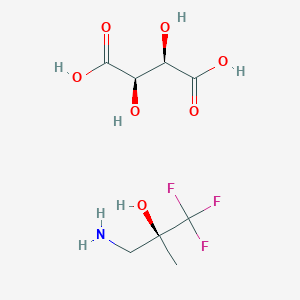
![N-((S)-2,3-Dihydro-1H-inden-1-yl)-7-((4aS,6R,7aS)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14904833.png)
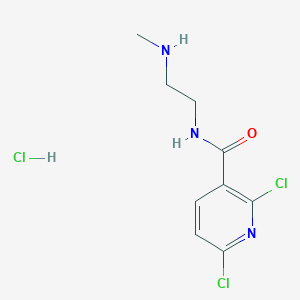
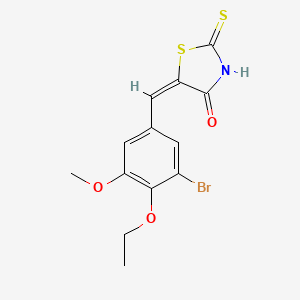
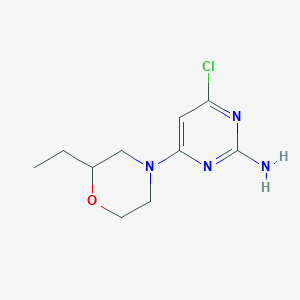
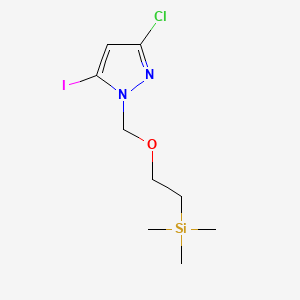
![(19S)-19-hydroxy-19-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B14904857.png)

